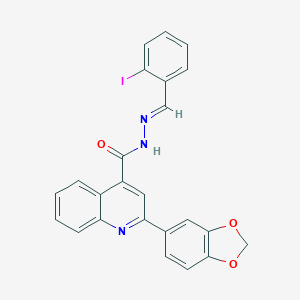![molecular formula C18H14N2OS B451749 N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1-benzothiophene-3-carbohydrazide](/img/structure/B451749.png)
N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1-benzothiophene-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3-phenyl-2-propenylidene)-1-benzothiophene-3-carbohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a benzothiophene ring, a phenyl group, and a propenylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-phenyl-2-propenylidene)-1-benzothiophene-3-carbohydrazide typically involves the condensation reaction between 1-benzothiophene-3-carbohydrazide and cinnamaldehyde (3-phenyl-2-propenal). The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(3-phenyl-2-propenylidene)-1-benzothiophene-3-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
N’-(3-phenyl-2-propenylidene)-1-benzothiophene-3-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and benzothiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N’-(3-phenyl-2-propenylidene)-1-benzothiophene-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-(3-phenyl-2-propenylidene)-1-benzothiophene-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(3-phenyl-2-propenylidene)dodecanohydrazide
- N’-(3-phenyl-2-propenylidene)tetradecanohydrazide
- N-(3-phenyl-2-propenylidene)aniline
Uniqueness
N’-(3-phenyl-2-propenylidene)-1-benzothiophene-3-carbohydrazide is unique due to the presence of the benzothiophene ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H14N2OS |
|---|---|
Peso molecular |
306.4g/mol |
Nombre IUPAC |
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C18H14N2OS/c21-18(16-13-22-17-11-5-4-10-15(16)17)20-19-12-6-9-14-7-2-1-3-8-14/h1-13H,(H,20,21)/b9-6+,19-12+ |
Clave InChI |
FDZHKCAQKNWBGR-YKIVCEQRSA-N |
SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)C2=CSC3=CC=CC=C32 |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=CSC3=CC=CC=C32 |
SMILES canónico |
C1=CC=C(C=C1)C=CC=NNC(=O)C2=CSC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-5-[4-(dimethylamino)phenyl]-2-(4-methoxybenzylidene)-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B451666.png)

![Propyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-ethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B451668.png)
![N-{3-[N-(3,4-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}isonicotinamide](/img/structure/B451671.png)

![N-{4-[N-(1-adamantylacetyl)ethanehydrazonoyl]phenyl}cyclobutanecarboxamide](/img/structure/B451674.png)
![N-[4-(N-{[2-(3-methylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]isonicotinamide](/img/structure/B451677.png)
![N'-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-1-benzothiophene-3-carbohydrazide](/img/structure/B451684.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(4-chlorophenyl)urea](/img/structure/B451685.png)
![N-{3-[N-(4-chlorobenzoyl)ethanehydrazonoyl]phenyl}nicotinamide](/img/structure/B451686.png)
![N'~1~-[(2,4-DIMETHOXYPHENYL)METHYLENE]-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE](/img/structure/B451687.png)
![N'-[1-(3-chlorophenyl)propylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B451688.png)
![N-(3-{N-[(3,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B451689.png)
![4-bromo-N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B451690.png)
